C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride
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Overview
Description
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. This compound is characterized by the presence of a morpholine ring substituted with a methoxybenzyl group and a methylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the morpholine intermediate.
Addition of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.
Scientific Research Applications
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: A precursor used in the synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride.
Morpholine derivatives: Compounds with similar structural features but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to the specific combination of the methoxybenzyl and methylamine groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)9-15-6-7-17-13(8-14)10-15;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCRBOSGGXVJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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